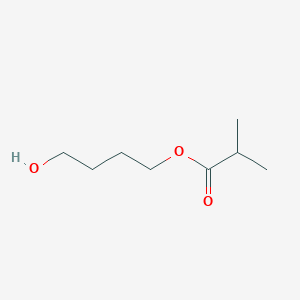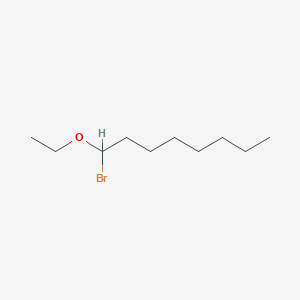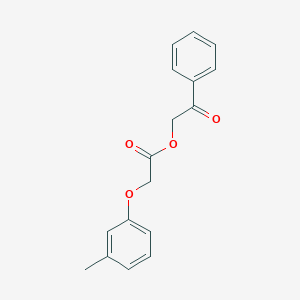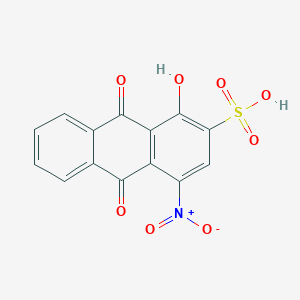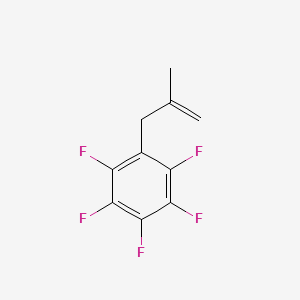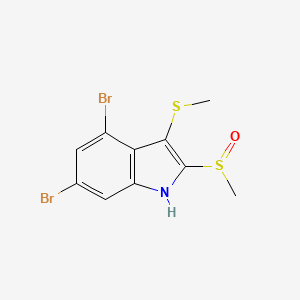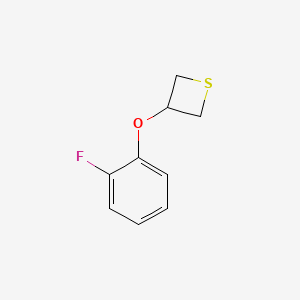
3-(2-Fluorophenoxy)thietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenoxy)thietane is an organic compound with the molecular formula C₉H₉FOS. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of thietanes, including 3-(2-Fluorophenoxy)thietane, can be achieved through several methods:
Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates with sodium sulfide to form the thietane ring.
Photochemical [2 + 2] Cycloadditions: This method involves the reaction of alkenes with thiocarbonyl compounds under UV light to form thietanes.
Ring Contractions and Expansions: These methods involve the transformation of larger or smaller ring systems into thietanes.
Chemical Reactions Analysis
3-(2-Fluorophenoxy)thietane can undergo various chemical reactions:
Oxidation: Thietanes can be oxidized to form sulfoxides and sulfones.
Nucleophilic Substitution: The thietane ring can be opened by nucleophiles such as butyllithium, leading to the formation of linear sulfur-containing compounds.
Cycloaddition Reactions: Thietanes can participate in [2 + 2] cycloaddition reactions with alkenes and alkynes to form larger ring systems.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenoxy)thietane depends on its specific application. In biological systems, thietane derivatives can interact with molecular targets such as enzymes and receptors, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
3-(2-Fluorophenoxy)thietane can be compared with other thietane derivatives and similar sulfur-containing heterocycles:
Properties
CAS No. |
114687-71-7 |
|---|---|
Molecular Formula |
C9H9FOS |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(2-fluorophenoxy)thietane |
InChI |
InChI=1S/C9H9FOS/c10-8-3-1-2-4-9(8)11-7-5-12-6-7/h1-4,7H,5-6H2 |
InChI Key |
XUVCRQLNXBYSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
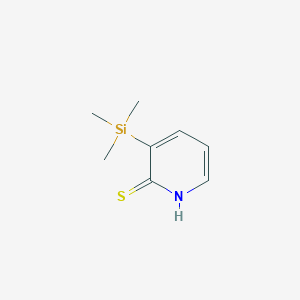
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

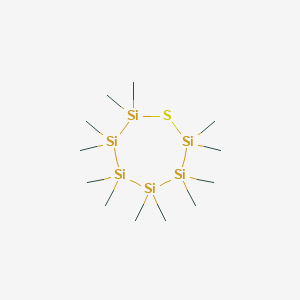
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
